molecular formula C20H26ClNO2 B1218167 Femoxetine hydrochloride CAS No. 56222-04-9

Femoxetine hydrochloride

货号: B1218167
CAS 编号: 56222-04-9
分子量: 347.9 g/mol
InChI 键: ORJNLCKHRRUOMU-OGPPPPIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Femoxetine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antidepressant Applications

Clinical Studies
Research has demonstrated the efficacy of femoxetine in treating major depressive disorder. In a double-blind study involving 42 outpatients, patients treated with 600 mg of femoxetine daily showed a significant reduction in depression scores over six weeks compared to those treated with desipramine, another antidepressant . Notably, femoxetine was associated with fewer anticholinergic side effects, making it a preferable option for some patients .

Comparison with Other Antidepressants
Femoxetine's safety profile was also evaluated against amitriptyline, revealing that while both drugs increased heart rate, femoxetine resulted in significantly fewer adverse effects such as dry mouth and sedation . This suggests that femoxetine may offer a more tolerable side effect profile for patients sensitive to anticholinergic effects.

Applications in Neurological Disorders

Narcolepsy Treatment
Femoxetine has been investigated for its potential to treat symptoms associated with narcolepsy. In a double-blind study, subjects receiving femoxetine exhibited a significant decrease in the frequency and severity of cataplectic attacks compared to placebo . This highlights the compound's utility beyond depression, indicating its role in managing sleep-related disorders.

Pharmacokinetics

Understanding the pharmacokinetics of femoxetine is essential for optimizing its clinical use. Studies indicate that the bioavailability of femoxetine varies significantly based on formulation, with oral tablets showing a mean availability of 71% compared to liquid forms . This information is critical for determining appropriate dosing regimens.

Case Studies

Several case studies have documented the effects of femoxetine on various patient populations:

  • Depression in Elderly Patients : A case study involving elderly patients indicated that femoxetine effectively reduced depressive symptoms without exacerbating cognitive decline, which is often a concern with SSRIs in older adults.
  • Comorbid Conditions : In patients with both depression and anxiety disorders, femoxetine demonstrated efficacy in reducing anxiety symptoms alongside depressive symptoms, suggesting its broad applicability in treating comorbid conditions.

Summary Table of Findings

Application AreaStudy TypeKey Findings
Major Depressive DisorderDouble-blindSignificant reduction in depression scores; fewer side effects compared to desipramine
NarcolepsyDouble-blindDecrease in frequency/severity of cataplectic attacks
PharmacokineticsBioavailabilityMean availability of 71% from tablets; slower absorption than liquid forms

属性

CAS 编号

56222-04-9

分子式

C20H26ClNO2

分子量

347.9 g/mol

IUPAC 名称

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19;/h3-11,17,20H,12-15H2,1-2H3;1H/t17-,20-;/m1./s1

InChI 键

ORJNLCKHRRUOMU-OGPPPPIKSA-N

SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl

手性 SMILES

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl

规范 SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl

同义词

femoxetine
femoxetine, (3S-cis)-isomer
femoxetine, hydrochloride, (3S-trans)-isomer
femoxitine
FG 4962
FG 4963
FG 8043
FG 8044
trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine
trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。